molecular formula C22H24ClN3O3 B2493163 4-(4-chlorobenzoyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one CAS No. 618877-88-6

4-(4-chlorobenzoyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Cat. No. B2493163
CAS RN: 618877-88-6
M. Wt: 413.9
InChI Key: MLQNLZGLUQDCGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of methyl esters of acylpyruvic acid with a mixture of an aromatic aldehyde and 2-(diethylamino)ethylamine, leading to the formation of 4,5-disubstituted 3-hydroxy-1-(2-diethylaminoethyl)-3-pyrrolin-2-ones (Gein et al., 2006).

Molecular Structure Analysis

Studies on the crystal structure of related compounds, such as (2S,2'S,4'R)-2-(1-Hydroxy-1-ethylpropyl)-1-[(1'-p-tosyl-4'-hydroxypyrrolidin-2'-yl)methyl]pyrrolidine, provide insights into their molecular arrangement, showcasing intermolecular hydrogen bonding forming a supramolecular structure (Fu et al., 2006).

Chemical Reactions and Properties

The chemical reactions involving compounds with similar structures typically include cycloaddition reactions, acylation, and condensation reactions, leading to a variety of products with potential for further functionalization and application in different chemical contexts (Jones et al., 1990).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline forms, have been characterized for related compounds. These properties are crucial for understanding the compound's behavior in various solvents and conditions, affecting its application in synthesis and drug formulation (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are essential for the compound's application in synthetic chemistry and potential pharmacological uses. Studies on similar compounds have shown a range of reactivities and stabilities, influenced by their molecular structure and substituents (Sotzing et al., 1996).

properties

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[2-(diethylamino)ethyl]-5-pyridin-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3/c1-3-25(4-2)13-14-26-19(17-7-5-6-12-24-17)18(21(28)22(26)29)20(27)15-8-10-16(23)11-9-15/h5-12,19,27H,3-4,13-14H2,1-2H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOHAQZXSKUZMG-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=CC=C(C=C2)Cl)\O)/C(=O)C1=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorobenzoyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

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